molecular formula C11H7IO2 B11831434 4-Iodonaphthalene-1-carboxylic acid CAS No. 91059-41-5

4-Iodonaphthalene-1-carboxylic acid

Cat. No.: B11831434
CAS No.: 91059-41-5
M. Wt: 298.08 g/mol
InChI Key: IKUGXOILLMFCRF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Naphthalene (B1677914) Carboxylic Acids and their Structural Significance

Halogenated naphthalene carboxylic acids represent a class of organic molecules that have garnered considerable attention due to their utility as building blocks in organic synthesis. The naphthalene core provides a rigid and well-defined two-ring aromatic system, while the presence of both a halogen and a carboxylic acid group imparts a dual reactivity.

The position of the substituents on the naphthalene ring is crucial in determining the molecule's steric and electronic properties, which in turn influences its reactivity and potential applications. In the case of 4-Iodonaphthalene-1-carboxylic acid, the 1,4-substitution pattern on the naphthalene ring provides a distinct spatial arrangement of the functional groups, which can be exploited in the design of targeted molecules.

The Synergistic Research Interest Arising from the Carboxyl and Iodo Functional Groups

The research appeal of this compound stems from the combined functionalities of its two key substituents: the carboxylic acid group and the iodo group.

The carboxylic acid group is a highly versatile functional group in organic chemistry. wiley-vch.de It can participate in a wide range of chemical transformations, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides, which are crucial linkages in many biologically active molecules. wiley-vch.de

Reduction: Conversion to primary alcohols using reducing agents.

Decarboxylation: Removal of the carboxyl group as carbon dioxide, which can be a key step in certain synthetic pathways. nih.gov

The iodo group , being the largest and least electronegative of the stable halogens, offers unique reactivity. It is an excellent leaving group in nucleophilic substitution reactions and is particularly valuable in modern cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

The synergy between these two groups on the same naphthalene scaffold allows for a stepwise and controlled functionalization of the molecule. For instance, the carboxylic acid can be modified first, followed by a cross-coupling reaction at the iodo-substituted position, or vice versa. This orthogonal reactivity is a highly desirable feature in multi-step organic synthesis.

Scope and Challenges in the Contemporary Research Landscape of this compound

The primary application of this compound lies in its role as a versatile building block for the synthesis of more complex organic molecules. evitachem.com Its bifunctional nature allows it to be incorporated into a wide variety of structures with potential applications in medicinal chemistry and materials science. For example, naphthalene derivatives are known to possess a range of biological activities. evitachem.com

Despite its potential, the research landscape for this compound is not without its challenges. One of the primary hurdles is the development of efficient and selective synthetic routes to the molecule itself and its derivatives. While general methods for the synthesis of halogenated carboxylic acids exist, optimizing these for specific isomers like this compound can be challenging. nih.gov

Furthermore, while the potential applications are broad, the specific exploration of this compound in the development of new pharmaceuticals or functional materials is an area that requires more in-depth investigation. The full potential of this molecule will be realized through continued research into its synthesis, reactivity, and the biological and material properties of its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91059-41-5

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

IUPAC Name

4-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7IO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)

InChI Key

IKUGXOILLMFCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)C(=O)O

Origin of Product

United States

Elucidation of Reactivity and Mechanistic Pathways of 4 Iodonaphthalene 1 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of 4-iodonaphthalene-1-carboxylic acid is a focal point for a range of chemical reactions. Its reactivity stems from the polarized nature of the carbonyl group and the acidity of the hydroxyl proton. These characteristics allow for transformations that modify or entirely replace the carboxylic acid functionality, providing pathways to a diverse array of naphthalene-based compounds.

Nucleophilic Acyl Substitution Reactions and Their Scope

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, and this compound is no exception. masterorganicchemistry.comyoutube.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.orgoregonstate.edu Subsequent elimination of the hydroxyl group, often facilitated by activation, results in the formation of a new acyl compound. khanacademy.orgoregonstate.edu The reactivity of the carboxylic acid can be enhanced by converting it into a more electrophilic species. oregonstate.edulibretexts.org

To facilitate nucleophilic attack, the hydroxyl group of the carboxylic acid, which is a poor leaving group, must be converted into a better one. oregonstate.edu This is typically achieved by transforming the carboxylic acid into a more reactive derivative, such as an acyl halide or an acid anhydride (B1165640). researchgate.netjackwestin.com

Acyl Halides: The conversion of this compound to its corresponding acyl chloride, 4-iodonaphthalene-1-carbonyl chloride, can be accomplished using standard halogenating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The reaction proceeds by converting the hydroxyl group into a chlorosulfite or an oxalate (B1200264) intermediate, respectively, which are excellent leaving groups.

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, though this typically requires harsh conditions. A more common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. masterorganicchemistry.com For instance, the sodium salt of this compound could react with 4-iodonaphthalene-1-carbonyl chloride to form the corresponding anhydride. Mixed anhydrides can also be prepared, which are useful activated intermediates in their own right.

Activated DerivativeReagent(s)General Conditions
Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Anhydrous, often with a catalytic amount of DMF
Acid AnhydrideAcetic anhydride or reaction of carboxylate with acyl chlorideVaries depending on method

The formation of amides from carboxylic acids and amines is a fundamentally important transformation in organic synthesis. nih.govresearchgate.net For this compound, this can be achieved through two primary strategies: direct condensation and, more commonly, the use of coupling reagents.

Direct Condensation: The direct reaction of a carboxylic acid with an amine to form an amide by heating is generally inefficient and requires high temperatures, leading to the potential for side reactions and decomposition, especially given the presence of the iodo-substituent.

Coupling Reagent-Mediated Mechanisms: To circumvent the high temperatures and poor yields of direct condensation, a wide variety of coupling reagents have been developed. researchgate.net These reagents activate the carboxylic acid in situ, facilitating attack by the amine under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. orgsyn.org Other phosphonium-based reagents (e.g., BOP) and uronium-based reagents (e.g., HBTU) are also highly effective. A practical, one-pot protocol for amidation involves the use of trimethyl phosphite (B83602) and iodine to activate the carboxylic acid. researchgate.net Boric acid has also been shown to be an effective catalyst for the amidation of carboxylic acids. orgsyn.org

Coupling ReagentTypical Additive(s)General Reaction Conditions
Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)Anhydrous organic solvent (e.g., DCM, DMF), room temperature
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt or DMAPAqueous or organic solvents, room temperature
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Base (e.g., DIEA)Anhydrous organic solvent, room temperature
Trimethyl phosphite / IodineBase (e.g., triethylamine)One-pot, various solvents
Boric Acid-Often requires elevated temperatures

Esterification, the conversion of a carboxylic acid to an ester, is another key transformation. jackwestin.com For this compound, this can be achieved via several methods. organic-chemistry.org

Acid-Catalyzed Esterification (Fischer Esterification): This equilibrium-controlled process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Activated Ester Pathways: Similar to amidation, esterification can be facilitated by activating the carboxylic acid. The use of coupling reagents like DCC with the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a powerful method for esterification, particularly for sterically hindered alcohols. organic-chemistry.org This method, known as the Steglich esterification, proceeds through an N-acylurea intermediate which is then attacked by the alcohol. The Dowex H+/NaI system has also been demonstrated as an effective and environmentally friendly catalyst for esterification. nih.gov

MethodReagentsGeneral Conditions
Fischer EsterificationAlcohol, H₂SO₄ (catalytic)Reflux in excess alcohol
Steglich EsterificationAlcohol, DCC, DMAP (catalytic)Anhydrous organic solvent (e.g., DCM), room temperature
Dowex H+/NaIAlcohol, Dowex H+, NaIVaries, can be performed at room temperature or with heating

Reductions of the Carboxylic Acid to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to either the corresponding aldehyde (4-iodonaphthalene-1-carbaldehyde) or alcohol ( (4-iodonaphthalen-1-yl)methanol). The choice of reducing agent is critical to control the extent of the reduction.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (B1222165). Stronger reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that chemoselectively reduces carboxylic acids in the presence of other reducible functional groups. A combination of sodium borohydride and iodine has also been reported to selectively reduce carboxylic acids to alcohols. researchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. This transformation often requires the initial conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction. For example, the carboxylic acid can be converted to its acyl chloride, which can then be reduced to the aldehyde using a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures (Rosenmund reduction is another classical method but is more applicable to acyl chlorides). Alternatively, certain modern catalytic methods may allow for the direct, albeit challenging, partial reduction.

Desired ProductReagent(s)General Conditions
(4-iodonaphthalen-1-yl)methanol (Alcohol)Lithium aluminum hydride (LiAlH₄)Anhydrous ether solvent (e.g., THF), followed by aqueous workup
(4-iodonaphthalen-1-yl)methanol (Alcohol)Borane-tetrahydrofuran complex (BH₃·THF)Anhydrous THF
(4-iodonaphthalen-1-yl)methanol (Alcohol)Sodium borohydride (NaBH₄) and Iodine (I₂)THF
4-iodonaphthalene-1-carbaldehyde (Aldehyde)1. SOCl₂ 2. LiAl(O-t-Bu)₃HTwo-step process, low temperature for the reduction step

Reactions Involving the Iodo-Substituent

The iodine atom on the naphthalene (B1677914) ring of this compound is a key site for a variety of chemical transformations. Its relatively weak carbon-iodine bond makes it an excellent leaving group in several reaction types, most notably in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. This compound serves as an effective aryl halide partner in these reactions due to the high reactivity of the C-I bond. organic-chemistry.orgwikipedia.org

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the functionalization of this compound. organic-chemistry.org The base is crucial for the activation of the organoboron species, which facilitates the transmetalation step in the catalytic cycle. organic-chemistry.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane) catalyzed by palladium. researchgate.net It is known for its mild reaction conditions and tolerance of various functional groups.

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted naphthalene derivative. wikipedia.orgyoutube.com This reaction is a valuable method for the alkenylation of aryl halides. wikipedia.org The presence of the carboxylic acid group can influence the reaction's regioselectivity and reactivity. nih.gov

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. wikipedia.orglibretexts.org

Coupling ReactionCoupling PartnerCatalyst System (Example)Key Features
SuzukiArylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Tolerates a wide range of functional groups; base is essential. organic-chemistry.org
StilleOrganostannanePd(PPh₃)₄Mild conditions; tolerant of many functional groups. researchgate.net
HeckAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃NForms a new C-C bond with an alkene; can be influenced by directing groups. wikipedia.orgnih.gov

The choice of catalyst and, more specifically, the ligand coordinated to the metal center, plays a pivotal role in the success of transition metal-catalyzed cross-coupling reactions. The ligand can influence the catalyst's stability, activity, and selectivity. researchgate.net

For Suzuki-Miyaura coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed. researchgate.net These ligands can promote the oxidative addition step and facilitate the reductive elimination step, leading to higher reaction rates and yields. The design of ligands that can operate effectively in aqueous media is also an area of significant research, which is particularly relevant for substrates like this compound due to the potential for the carboxylate to act as a directing group or to enhance solubility under certain conditions. nih.govdntb.gov.ua

In the context of the Heck reaction, the ligand can influence the regioselectivity of the alkene insertion. nih.gov For instance, the use of bulky ligands can favor the formation of the sterically less hindered product. The presence of the carboxylate group in this compound can also act as a directing group, potentially influencing the regiochemical outcome of the coupling. nih.gov

Ligand TypeExample LigandEffect on Reactivity/SelectivityRelevant Reaction
Bulky, electron-rich phosphinesSPhos, XPhosEnhances catalyst activity, allows for coupling of hindered substrates. researchgate.netSuzuki, Heck
Water-soluble phosphinesTPPTSFacilitates reactions in aqueous media, simplifies catalyst separation.Suzuki
Bidentate phosphinesdppfCan improve catalyst stability and efficiency.Suzuki, Heck
Nitrogen-based ligands1,10-phenanthrolineCan be effective in certain coupling reactions, sometimes offering different selectivity. acs.orgAryl-aryl coupling

The oxidative addition of the aryl iodide to a low-valent transition metal (typically Pd(0)) is the initial and often rate-determining step in the catalytic cycle. libretexts.orgyoutube.com This step involves the cleavage of the carbon-iodine bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). libretexts.org The electron-rich nature of the metal center favors oxidative addition. youtube.com

Reductive elimination is the final step of the catalytic cycle, where the two organic fragments are coupled together, and the metal catalyst is regenerated in its low-valent state. libretexts.orglibretexts.org This step is favored by electron-poor metal centers. youtube.com The two groups to be eliminated must typically be in a cis orientation to each other on the metal center. libretexts.org

For this compound, the electronic properties of the naphthalene ring system, influenced by both the iodo and carboxyl substituents, can affect the rates of these fundamental steps. The electron-withdrawing nature of the carboxylic acid group can make the naphthalene ring more electron-deficient, which could potentially influence the rate of oxidative addition.

While less common than for aryl halides bearing strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur with this compound under certain conditions. masterorganicchemistry.comlibretexts.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For an efficient SNAr reaction to occur, the aromatic ring generally needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the carboxylic acid group is an electron-withdrawing group. However, its activating effect is moderate compared to a nitro group. The reaction would likely require a strong nucleophile and potentially elevated temperatures. The substitution of the iodo group with various nucleophiles such as alkoxides, thiolates, or amines could be envisioned. Some studies have shown that SNAr reactions can occur in the solid state between a carboxylic acid cocrystal. bgu.ac.il

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Concerted and Sequential Reactions Exploiting Both Functional Groups

The presence of both an iodo substituent and a carboxylic acid group on the same naphthalene scaffold allows for the design of concerted or sequential reactions that functionalize the molecule in a controlled manner.

For instance, the carboxylic acid can be used as a directing group to influence the regioselectivity of a reaction at another position on the naphthalene ring. Subsequently, the iodo group can undergo a cross-coupling reaction. Alternatively, a one-pot reaction could be designed where the carboxylic acid first participates in a reaction, which then triggers a transformation involving the iodo group, or vice versa. Decarboxylative coupling reactions, where the carboxylic acid is replaced, are a growing area of interest, and transition metals can catalyze such transformations. rsc.orgnih.gov A palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes has been reported to form naphthalenes. nih.gov

Regioselective Functionalization of the Naphthalene Core Induced by the Existing Groups

The existing iodo and carboxyl substituents on the naphthalene ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The directing effects of these groups determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation. researchgate.netnih.gov

The carboxylic acid group is a deactivating, meta-directing group. The iodine atom is a deactivating but ortho, para-directing group. When both are present on the same ring, their combined influence will determine the position of further substitution. The outcome can be complex, and the substitution pattern will depend on the relative activating/deactivating and directing strengths of the two groups, as well as the reaction conditions. Generally, the positions most activated (or least deactivated) will be favored. Predicting the exact regiochemical outcome often requires careful consideration of the electronic and steric effects of both substituents.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Research Purposes

Structural Elucidation and Conformational Analysis via Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 4-Iodonaphthalene-1-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

Predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds like 1-naphthoic acid and considering the substituent effects of the iodine atom, are presented in Table 1. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 12 ppm) in solvents like DMSO-d₆. The aromatic protons would exhibit a complex splitting pattern in the range of δ 7.0-8.5 ppm. The carbon spectrum would show the carbonyl carbon at a characteristic downfield position (around 168 ppm) and the carbon bearing the iodine at a lower field compared to its unsubstituted counterpart.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds and substituent effects)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH>12 (broad s)~168
C1-~130
C2~7.5 (d)~132
C3~7.8 (d)~128
C4-~95
C5~8.1 (d)~135
C6~7.6 (t)~127
C7~7.7 (t)~129
C8~8.2 (d)~131
C4a-~134
C8a-~130

To confirm the assignment of proton and carbon signals, 2D heteronuclear correlation experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. chemicalbook.com For this compound, this would definitively link each aromatic proton signal to its corresponding carbon signal in the naphthalene (B1677914) ring system.

Table 2: Expected Key HMBC Correlations for this compound

Proton(s)Correlated Carbon(s)
H2C1, C3, C4, C8a
H3C1, C2, C4, C4a
H5C4, C6, C7, C8a
H6C5, C7, C8, C4a
H7C5, C6, C8, C8a
H8C6, C7, C4a, C8a

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms within a molecule. researchgate.net For a relatively rigid molecule like this compound, these experiments can provide insights into its preferred conformation in solution. For instance, NOE correlations might be observed between the proton at the C2 position and the proton at the C8 position, depending on the orientation of the carboxylic acid group. The presence or absence of such through-space correlations helps to define the molecule's three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. researchgate.net For this compound (C₁₁H₇IO₂), the calculated exact mass is 297.9491 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M-H]⁻) that corresponds closely to this calculated value, confirming the molecular formula.

The fragmentation pattern in mass spectrometry provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of a carboxyl group (•COOH, -45 Da). libretexts.org The loss of the iodine atom (-127 Da) would also be a prominent fragmentation pathway.

Table 3: Predicted HRMS Fragmentation for this compound

m/z (calculated)Ion FormulaDescription
297.9491[C₁₁H₇IO₂]⁺Molecular Ion
280.9465[C₁₁H₆IO]⁺Loss of •OH
252.9542[C₁₀H₇I]⁺Loss of •COOH
170.0419[C₁₁H₇O₂]⁺Loss of •I
127.0031[C₁₀H₇]⁺Naphthyl cation

Vibrational Spectroscopy for Probing Functional Group Interactions and Molecular Symmetry (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. rsc.orgresearchgate.net The spectra are sensitive to bond vibrations and can reveal details about intermolecular interactions, such as hydrogen bonding.

For this compound, the FTIR spectrum is expected to be dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of the carboxylic acid. researchgate.net The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700 cm⁻¹. researchgate.net The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch are usually strong. This allows for a comprehensive vibrational analysis of the molecule.

Table 4: Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)
O-H stretch (H-bonded)3300-2500 (very broad, strong)Weak
Aromatic C-H stretch3100-3000 (medium)Strong
C=O stretch~1700 (strong)Strong
Aromatic C=C stretch1600-1450 (medium to strong)Strong
C-O stretch1320-1210 (strong)Medium
O-H bend~1420 (medium, broad)Weak
C-I stretch<600 (medium)Strong

X-ray Crystallography for Single Crystal Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.0
c (Å)~19.0
β (°)~95
Volume (ų)~960
Z4
Density (calculated) (g/cm³)~2.05
Hydrogen BondingO-H•••O dimers
Other Interactionsπ-π stacking, Halogen bonding

Computational Chemistry and Theoretical Investigations of 4 Iodonaphthalene 1 Carboxylic Acid

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and bonding of molecules like 4-Iodonaphthalene-1-carboxylic acid. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can determine optimized molecular geometry and a host of electronic properties. mdpi.com

Theoretical studies on naphthalene (B1677914) and its derivatives show that substituents significantly influence the electronic properties. nih.govresearchgate.net For this compound, the electron-withdrawing nature of both the iodine atom and the carboxylic acid group is expected to lower the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically delocalized across the naphthalene π-system, while the LUMO is also centered on the aromatic rings. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis further clarifies the bonding picture by describing electron delocalization and donor-acceptor interactions. In this compound, NBO analysis would reveal strong π → π* interactions within the naphthalene ring system, characteristic of aromatic compounds. nih.gov It would also quantify the hyperconjugative effects and the nature of the C-I and C-COOH bonds, providing insight into their relative strengths and polarities.

Quantum chemical descriptors, derived from DFT calculations, offer a quantitative measure of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govmdpi.com For this compound, these descriptors would predict its behavior in electrophilic and nucleophilic reactions. The presence of the electron-withdrawing groups would likely result in a higher electronegativity and electrophilicity index compared to unsubstituted naphthalene. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative)

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.3 eVRelates to chemical reactivity and stability researchgate.net
Electronegativity (χ)4.65 eVMeasure of electron-attracting tendency nih.gov
Chemical Hardness (η)2.15 eVMeasure of resistance to charge transfer mdpi.com
Electrophilicity Index (ω)5.04 eVQuantifies electrophilic character mdpi.com

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is invaluable for mapping out the intricate pathways of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that govern reaction rates. rsc.org

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. iupac.org For a chemical reaction, a simplified one-dimensional projection of the PES, known as the reaction energy profile, plots the energy changes as reactants are converted into products. iupac.orgresearchgate.net

By mapping the PES for a reaction involving this compound, such as its esterification or a nucleophilic aromatic substitution, chemists can identify the most energetically favorable pathway. youtube.comnih.gov This involves calculating the energies of reactants, products, and any intermediates, as well as locating the transition state structures. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for understanding the reaction kinetics. For instance, in an acid-catalyzed esterification, computations would model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, and the final elimination of water, calculating the energy of each step. youtube.com

Many reactions can potentially yield multiple products (isomers). Computational methods can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different possible reaction pathways. rsc.org The pathway with the lowest energy transition state is the one that is kinetically favored, leading to the major product.

For this compound, a key question of regioselectivity arises in electrophilic aromatic substitution reactions. The directing effects of the existing iodo and carboxylic acid groups would be computationally investigated by calculating the transition state energies for electrophilic attack at each possible position on the naphthalene ring. The calculations would likely confirm that substitution is directed to specific positions based on the combined electronic effects of the substituents.

Similarly, in reactions creating new stereocenters, DFT calculations can predict which diastereomer or enantiomer will be formed preferentially. By modeling the transition states leading to different stereoisomers, the energy differences can be used to predict the product ratio. For example, in a catalyzed reaction, the model would include the substrate, reagents, and catalyst to understand how non-covalent interactions in the transition state assembly dictate the stereochemical outcome. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. rsc.org

For this compound, a key area of study is the conformational flexibility of the carboxylic acid group relative to the planar naphthalene ring. The C-C bond connecting the carboxyl group allows for rotation, leading to different conformers. MD simulations can map the conformational landscape, identifying the most stable conformers and the energy barriers between them. eurjchem.com Studies on similar molecules have shown that carboxylic acid groups can exist in different orientations, such as syn and anti-conformers, with their relative populations influenced by the solvent. amolf.nl

Solvent effects are crucial to chemical processes. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water, methanol). mdpi.com These simulations can reveal the structure of the solvent shell around the molecule and how specific interactions, like hydrogen bonding between the carboxylic acid and water, influence the solute's conformation and reactivity. mdpi.commdpi.comnih.gov The simulations use force fields (like OPLS) to define the interatomic potentials and can run for nanoseconds to adequately sample the system's dynamics. mdpi.com

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for confirming molecular structures determined experimentally. nih.govacademie-sciences.fr

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized structure of this compound, a theoretical spectrum can be generated. Comparing this predicted spectrum with the experimental one helps in assigning the observed vibrational bands to specific molecular motions, such as the C=O stretch of the carboxylic acid, the O-H stretch, and the various C-H and C-C vibrations of the naphthalene ring. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts are another property that can be reliably predicted using computational methods, particularly DFT in combination with specialized approaches like the Gauge-Independent Atomic Orbital (GIAO) method. github.ioresearchgate.net Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would provide a valuable reference for interpreting experimental NMR data. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a fine probe of the molecular structure. semanticscholar.org A typical workflow involves geometry optimization followed by NMR shielding constant calculations, often including a solvent model to improve accuracy. github.io

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid)~3000 (broad)Medium-Broad
C=O stretch (Carboxylic Acid)~1715Strong
C=C stretch (Aromatic)1500-1600Medium-Strong
C-O stretch (Carboxylic Acid)~1250Strong
C-I stretch~550Medium

Applications and Advanced Research Trajectories in Organic Synthesis and Materials Science

4-Iodonaphthalene-1-carboxylic acid as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material for the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and an iodo group on a naphthalene (B1677914) scaffold, allows for sequential and diverse chemical transformations. This versatility makes it a valuable precursor in the construction of intricate molecular architectures, including those with significant biological or material science applications.

Precursor for Naphthalene-Fused Heterocyclic Systems (e.g., Oxadiazoles)

The naphthalene framework of this compound can be elaborated into various heterocyclic systems. A notable example is its use in the synthesis of naphthalene-fused 1,3,4-oxadiazoles. The 1,3,4-oxadiazole (B1194373) moiety is recognized as an important pharmacophore in medicinal chemistry, and its fusion with a naphthalene ring can lead to novel compounds with potential therapeutic activities. nih.gov The synthesis typically involves the conversion of the carboxylic acid group into an acid hydrazide, which then undergoes cyclization with a suitable one-carbon synthon, such as carbon disulfide, to form the oxadiazole ring. nih.gov The iodo-substituent on the naphthalene ring can be retained for further functionalization or can be involved in subsequent cross-coupling reactions, expanding the molecular diversity of the resulting naphthalene-fused oxadiazoles. nih.govacs.org

Construction of Extended Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is an area of significant interest due to their unique electronic and photophysical properties. This compound can be a key starting material in the construction of larger PAH systems like phenanthrenes. researchgate.net Classical methods for phenanthrene (B1679779) synthesis, such as the Haworth synthesis, involve the reaction of naphthalene with succinic anhydride (B1165640), followed by a series of reduction, cyclization, and aromatization steps. researchgate.netiptsalipur.org While not a direct precursor in this specific classical route, the functional groups of this compound offer alternative strategies. For instance, the carboxylic acid can be transformed into other functional groups amenable to cyclization reactions, and the iodo group provides a handle for transition metal-catalyzed cross-coupling reactions to build up the necessary carbon framework for annulation to form the phenanthrene core. nih.govimc.ac.at

Role as a Directing Group in C-H Activation Methodologies

The selective functionalization of otherwise inert C-H bonds is a paramount goal in modern organic synthesis. This compound possesses a carboxylic acid group that can act as a directing group, facilitating the activation of specific C-H bonds within the molecule. researchgate.net

Ortho-Directed Metalation and Functionalization Strategies

The carboxylic acid group in this compound can facilitate ortho-directed metalation. organic-chemistry.orgunblog.frwikipedia.org In this process, a strong base, typically an organolithium reagent, is used to deprotonate the C-H bond at the position adjacent (ortho) to the carboxylate. unblog.fruwindsor.cabaranlab.org The resulting organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C2 position of the naphthalene ring. This method provides a highly regioselective route to 2-substituted-1-naphthoic acid derivatives. It is important to note that the presence of the iodo group at the 4-position adds another layer of complexity and potential for competitive reactions, such as halogen-metal exchange. uwindsor.ca

Integration into Materials Science for Functional Organic Materials

The dual functionality of this compound makes it a valuable precursor for the synthesis of complex organic molecules and polymers. The carboxylic acid group provides a handle for esterification, amidation, or conversion to other functional groups, enabling its incorporation into a wide range of molecular structures. Simultaneously, the iodo-substituent on the naphthalene ring is a key reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental to the construction of extended π-conjugated systems.

Precursors for Conjugated Oligomers and Polymers

Conjugated oligomers and polymers are at the heart of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often relies on the step-wise connection of aromatic building blocks. The iodo-naphthalene moiety of this compound serves as an excellent electrophilic partner in these coupling reactions.

For instance, in a Suzuki coupling reaction, the iodine atom can be readily displaced by a boronic acid or ester derivative of another aromatic compound in the presence of a palladium catalyst. By carefully selecting the coupling partner, researchers can design and synthesize a diverse array of conjugated oligomers with specific lengths and electronic properties. The carboxylic acid group can be either protected during these reactions and later deprotected to allow for further functionalization or it can be incorporated into the polymer backbone itself, for example, by forming polyester (B1180765) or polyamide chains.

The table below illustrates the potential of this compound in forming various types of conjugated structures through different coupling reactions.

Coupling ReactionCo-reactant TypeResulting LinkagePotential Polymer/Oligomer Type
Suzuki CouplingAryl Boronic Acid/EsterAryl-ArylPoly(naphthalene-arylene)s
Sonogashira CouplingTerminal AlkyneAryl-AlkynePoly(naphthalene-ethynylene)s
Heck CouplingAlkeneAryl-AlkenePoly(naphthalene-vinylene)s
Buchwald-Hartwig AminationAmineAryl-AmineNaphthalene-containing Polyanilines

These reactions enable the creation of polymers with a naphthalene unit integrated into the main chain, which can influence the material's thermal stability, solubility, and electronic characteristics.

Building Blocks for Organic Semiconductors and Electronic Materials

The presence of the carboxylic acid group offers a unique advantage. It can be used to modulate the solubility and processing of the resulting polymers, which is a crucial aspect for their fabrication into thin films for electronic devices. Furthermore, the carboxylic acid functionality can be exploited for post-polymerization modification, allowing for the attachment of other functional groups that can fine-tune the material's properties or facilitate its interaction with other components in a device. For example, it can be used to anchor the polymer to a metal oxide surface in a solar cell or to introduce specific sensing capabilities.

While direct, published research on the specific use of this compound in organic semiconductors is not yet widespread, the fundamental principles of materials design strongly support its potential as a valuable building block in this field. The combination of a reactive iodine atom for building the conjugated backbone and a versatile carboxylic acid group for functionalization makes it a compelling candidate for the development of next-generation organic electronic materials.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is a cornerstone for enhancing the synthetic utility of 4-Iodonaphthalene-1-carboxylic acid. Research is increasingly focused on moving beyond traditional palladium catalysts to explore more sustainable and efficient alternatives for cross-coupling reactions. A significant area of investigation is decarboxylative cross-coupling, which utilizes the carboxylic acid group as a functional handle. nih.govchemrxiv.org

Recent studies have highlighted the potential of various metals to catalyze such transformations. For instance, gold-catalyzed decarboxylative cross-coupling of iodoarenes has been mechanistically investigated, providing insights into the reaction pathways. nsf.gov Similarly, copper-based catalysts have been employed for the decarboxylative C-N coupling of carboxylic acids, offering a cost-effective alternative. researchgate.net The exploration of dual-metal systems, such as Fe/Ni metallaphotoredox catalysis, is also a promising frontier for the cross-coupling of aryl halides with carboxylic acids. chemrxiv.org These novel systems aim to improve reaction efficiency, expand the substrate scope, and increase functional group tolerance.

Catalyst SystemReaction TypeKey Advantages
Gold-based CatalystsDecarboxylative Cross-CouplingMechanistic understanding is developing. nsf.gov
Copper-based CatalystsDecarboxylative C-N CouplingLow cost and commercially available. researchgate.net
Fe/Ni MetallaphotoredoxDecarboxylative Cross-CouplingUtilizes inexpensive and abundant base metals. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential industrial demands, the integration of flow chemistry and automated synthesis for the production of this compound and its derivatives is a critical research direction. Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. nih.gov

The scalable synthesis of carboxylic acids and related compounds has been demonstrated using various flow setups. nih.govnih.gov For instance, the use of microflow systems, sometimes coupled with microwave irradiation, has been shown to be effective for various organic transformations. nih.gov Automated synthesis platforms can further streamline the production process, allowing for rapid optimization of reaction conditions and high-throughput screening of derivatives. nih.gov The application of these technologies to the synthesis of this compound would enable more efficient and cost-effective large-scale production. chemrxiv.org

Advanced In-Situ Spectroscopic Monitoring for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing more efficient catalysts. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, intermediates, and catalyst behavior. rsc.orgmdpi.com

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the concentration of reactants, products, and intermediates throughout a reaction involving this compound. nih.govnih.gov This allows for the elucidation of reaction pathways and the identification of rate-limiting steps. Coupling these spectroscopic methods with microfluidic reactors can provide even more detailed insights into rapid reaction dynamics. rsc.org The data obtained from these studies are invaluable for refining reaction conditions and designing more effective catalytic systems. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the development of new synthetic methods for this compound. Computational modeling can provide detailed insights into reaction mechanisms, transition state geometries, and the electronic properties of catalysts and substrates. nih.gov

By combining experimental findings with computational calculations, researchers can gain a more comprehensive understanding of the factors that govern reactivity and selectivity. kaist.ac.kr For example, computational studies can help to rationalize the observed outcomes of different catalytic systems and guide the design of new catalysts with improved performance. This integrated approach can significantly reduce the amount of empirical screening required, leading to a more rational and efficient discovery process for novel transformations of this compound. nih.gov

Q & A

Q. Q1. What are the standard synthetic routes for 4-Iodonaphthalene-1-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves iodination of naphthalene-1-carboxylic acid derivatives using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under electrophilic substitution conditions. Key steps:

  • Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid) .
  • Critical Note: Store the compound in airtight, amber vials at –20°C to prevent iodine dissociation or photodegradation .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the iodinated position using chemical shifts (e.g., deshielding effects at C4). Compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) for validation .
  • Mass Spectrometry (HRMS): Use ESI-HRMS to verify molecular ion peaks ([M+H]+ or [M–H]–) and isotopic patterns (iodine has a distinct 127/129 amu signature) .
  • FT-IR: Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation: Replicate published procedures and compare raw spectral data. Use 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations .
  • Crystallography: If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation. Submit data to the Cambridge Structural Database (CSD) for peer validation .
  • Literature Audit: Analyze discrepancies across studies for solvent effects, pH-dependent tautomerism, or impurities. For example, residual acetic acid in NMR solvents may alter peak splitting .

Q. Q4. What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Catalytic Screening: Test palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with varying ligands and bases (K₂CO₃, Cs₂CO₃) in anhydrous THF/toluene. Monitor reaction progress via TLC .
  • Iodine Retention Analysis: Use ICP-MS to quantify residual iodine in post-reaction mixtures, ensuring no undesired dehalogenation occurs .
  • Computational Modeling: Apply DFT to predict activation barriers for C–I bond cleavage, guiding ligand selection for regioselective coupling .

Q. Q5. How should researchers design toxicity assays for this compound in biological systems?

Methodological Answer:

  • In Vitro Models: Use human hepatocyte (HepG2) or renal (HEK293) cell lines for cytotoxicity screening (MTT assay). Include positive controls (e.g., naphthalene derivatives) for comparative toxicity profiling .
  • Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Prioritize iodine-containing adducts for genotoxicity assessment (Ames test) .
  • Dose-Response Curves: Establish EC50 values across multiple replicates (n ≥ 6) to account for variability. Use nonlinear regression models (e.g., GraphPad Prism) for statistical rigor .

Data Interpretation & Reproducibility

Q. Q6. How can researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process Optimization: Use design-of-experiments (DoE) software (e.g., JMP) to identify critical factors (temperature, stoichiometry, catalyst loading). For example, iodine excess >1.2 equiv. may lead to di-iodinated byproducts .
  • Quality Control: Implement in-line FTIR or Raman spectroscopy during synthesis to monitor reaction progress and intermediate stability .

Q. Q7. What are the best practices for reporting environmental stability data of this compound?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to UV light (ICH Q1B guidelines), humidity (40°C/75% RH), and oxidative conditions (H₂O₂). Quantify degradation products via UPLC-PDA .
  • Ecotoxicity Testing: Follow OECD 201/202 guidelines for algal growth inhibition or Daphnia magna assays. Report EC50 values with 95% confidence intervals .

Key Considerations for Methodological Rigor

  • Contradiction Analysis: Always cross-reference findings with authoritative databases (e.g., PubChem, Reaxys) and prioritize peer-reviewed journals over vendor-supplied data .
  • Ethical Reporting: Disclose synthetic yields, purity thresholds, and unanticipated byproducts to ensure reproducibility .

For unresolved questions, consult chemical databases (SciFinder, CAS) or submit inquiries to crystallography facilities (e.g., CCDC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.